molecular formula C16H22O2 B6178688 tert-butyl pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylate CAS No. 2648938-88-7

tert-butyl pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylate

Cat. No.: B6178688
CAS No.: 2648938-88-7
M. Wt: 246.3
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Description

tert-butyl pentacyclo[5.4.0.0{2,6}.0{3,10}0^{5,9}]undecane-8-carboxylate is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Diels-Alder Reaction: This step involves the reaction of cyclopentadiene with a suitable dienophile to form a bicyclic intermediate.

    Photo-cycloaddition: The intermediate undergoes a [2+2] photo-cycloaddition to form a more complex polycyclic structure.

    Reduction and Protection: The resulting compound is then subjected to reduction, often using lithium aluminium hydride, followed by protection of the carbonyl groups.

    Hydrolysis and Final Reduction: The protected compound is hydrolyzed and further reduced using Huang-Minlon reduction to yield the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminium hydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions.

Scientific Research Applications

tert-butyl pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylate exerts its effects is primarily through its interaction with molecular targets in chemical reactions. Its unique structure allows it to participate in various pathways, including:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Oxidation-reduction pathways, nucleophilic substitution pathways, and polymerization processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylate is unique due to the presence of the tert-butyl and carboxylate groups, which enhance its reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

CAS No.

2648938-88-7

Molecular Formula

C16H22O2

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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